molecular formula C11H11ClN2O B13333099 3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one

3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one

Cat. No.: B13333099
M. Wt: 222.67 g/mol
InChI Key: ZUQJYZAPOPVHNH-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one typically involves the reaction of 6-chloroquinolin-2(1H)-one with an appropriate amine. One common method is the reductive amination of 6-chloroquinolin-2(1H)-one using 1-aminoethanol as the amine source. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one stands out due to its unique combination of a quinoline core with an aminoethyl group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

3-(1-aminoethyl)-6-chloro-1H-quinolin-2-one

InChI

InChI=1S/C11H11ClN2O/c1-6(13)9-5-7-4-8(12)2-3-10(7)14-11(9)15/h2-6H,13H2,1H3,(H,14,15)

InChI Key

ZUQJYZAPOPVHNH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)N

Origin of Product

United States

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